6-Aminoheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoheptane-1-thiol is an organic compound that features both an amino group (-NH2) and a thiol group (-SH) attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoheptane-1-thiol typically involves the introduction of the thiol group to a heptane chain followed by the addition of the amino group. One common method is the reaction of sodium hydrosulfide with an alkyl halide to form the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aminoheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Primary Amines: Formed from the reduction of the amino group.
Thioethers: Formed from substitution reactions involving the thiol group.
Scientific Research Applications
6-Aminoheptane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzymatic reactions and as a model compound for understanding thiol-based biochemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Aminoheptane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can influence enzymatic activity, signal transduction pathways, and cellular redox states. The thiol group, in particular, plays a crucial role in antioxidant defense mechanisms by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Propanethiol (C3H7SH)
Uniqueness
6-Aminoheptane-1-thiol is unique due to its longer carbon chain and the presence of both amino and thiol groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler thiols .
Properties
CAS No. |
677350-14-0 |
---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.28 g/mol |
IUPAC Name |
6-aminoheptane-1-thiol |
InChI |
InChI=1S/C7H17NS/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |
InChI Key |
MQPRXSIFBXRDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.